
4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid
Overview
Description
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid is a highly fluorinated organic compound. While the specific compound is not directly discussed in the provided papers, the related chemistry involving fluorinated organic molecules and their unique properties can be inferred. For instance, the presence of multiple fluorine atoms in a molecule typically enhances its chemical stability and alters its physical properties, such as boiling point and solubility .
Synthesis Analysis
The synthesis of fluorinated organic compounds often involves the introduction of fluorine or trifluoromethyl groups into the molecule. In the context of the provided papers, the synthesis of a trifluoromethyl analogue of a bacterial quorum sensing precursor is described, where the trifluoromethyl group is introduced using (trifluoromethyl)trimethylsilane . Although this does not directly describe the synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, it provides insight into the methodologies that could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by strong carbon-fluorine bonds and the potential for unique geometries due to the small size and high electronegativity of fluorine. For example, the structure and bonding in complexes of tris(pentafluorophenyl)borane were studied, showing substantial increases in bond strength upon coordination to a Lewis acid . This information can be extrapolated to understand the molecular structure of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, which would likely exhibit strong C-F bonds and a rigid molecular structure.
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of fluorine atoms. The papers provided do not directly address the reactivity of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, but they do discuss reactions involving other fluorinated molecules. For instance, tris(pentafluorophenyl)borane is known to catalyze hydrometallation reactions, alkylations, and aldol-type reactions . These examples suggest that the chemical reactivity of fluorinated compounds can be quite diverse and context-dependent.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. The study of the enol form of 1,1,1-trifluoro-2,4-pentanedione provides insights into the vibrational frequencies and hydrogen bond strengths in fluorinated molecules . These properties are likely to be relevant to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid as well, suggesting that it would have unique spectroscopic signatures and potentially strong hydrogen bonding capabilities.
Scientific Research Applications
Microbial Cleavage in Environmental Science
A study by Yu et al. (2019) highlights the biological cleavage of carbon-fluorine bonds in per- and polyfluoroalkyl substances (PFASs) like 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. This microbial reductive defluorination offers insights into PFAS environmental fate and bioremediation strategies, addressing emerging concerns about PFAS persistence in the environment (Yu et al., 2019).
Synthesis in Organic Chemistry
Grayson and Roycroft (1993) discuss the synthesis of functionalised ten-membered lactones, which involve reactions of compounds related to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. This work contributes to understanding acid-catalysed intramolecular reactions in organic synthesis (Grayson & Roycroft, 1993).
Applications in Solid Phase Synthesis
Bleicher, Lutz, and Wuethrich (2000) report the synthesis of phenylfluorenyl based linkers for solid phase synthesis, utilizing compounds structurally related to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. Their work indicates the potential for these compounds in enhancing acid stability and facilitating immobilization and modification processes in solid phase synthesis (Bleicher et al., 2000).
Catalysis and Industrial Applications
In the field of catalysis and green chemistry, Al‐Naji et al. (2020) explore the conversion of γ-valerolactone into pentanoic acid, a process in which compounds like 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid could play a role. Their research focuses on using bifunctional catalysts for sustainable chemical manufacturing, indicative of the broader industrial relevance of such compounds (Al‐Naji et al., 2020).
X-ray Imaging Applications
Gopan et al. (2021) synthesized a radiopaque compound, structurally related to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid, for potential X-ray imaging applications. This highlights the utility of such compounds in the development of new materials for medical imaging technologies (Gopan et al., 2021).
properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKCYOZMOVHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380256 | |
| Record name | 4,4-bis(Trifluoromethyl)-4-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid | |
CAS RN |
243139-62-0 | |
| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243139-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-bis(Trifluoromethyl)-4-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



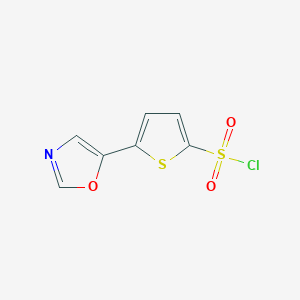
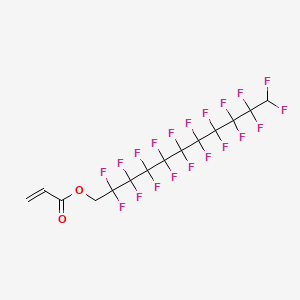
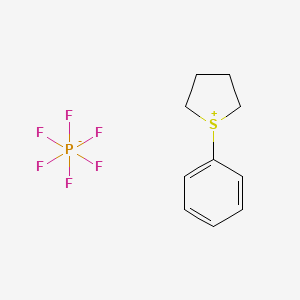
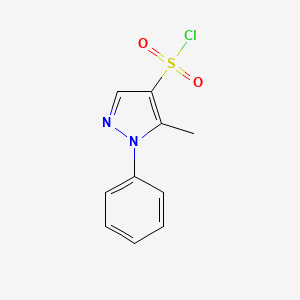
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)


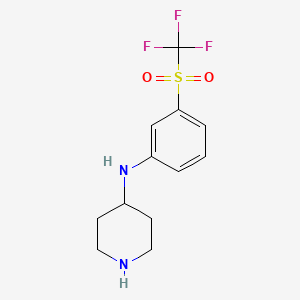
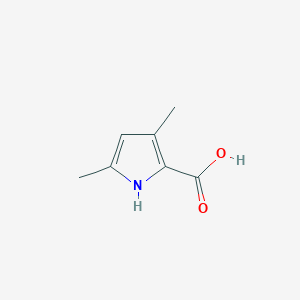




![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)